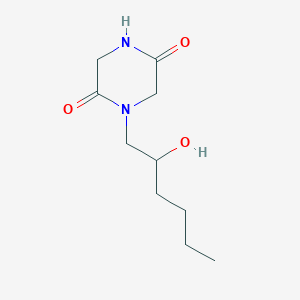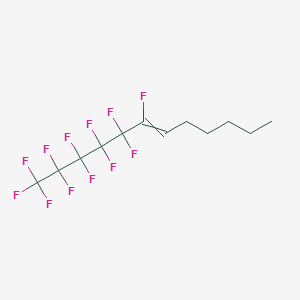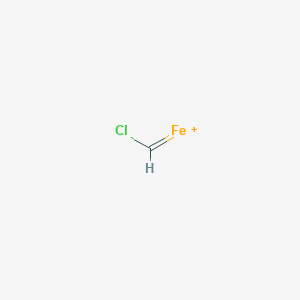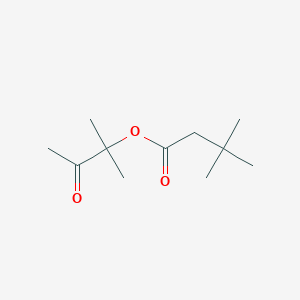
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate is a synthetic compound known for its unique chemical structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 3,3-dimethylbutanoate group and a 2-methyl-3-oxobutan-2-yl group, which contribute to its distinct reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate typically involves several steps, including the preparation of intermediate compounds and the final esterification reaction. One common synthetic route involves the reaction of 3,3-dimethylbutanoic acid with 2-methyl-3-oxobutan-2-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired product.
Analyse Chemischer Reaktionen
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products of reduction are alcohols and alkanes.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines. These reactions often lead to the formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules. It may serve as a model compound for understanding enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into the pharmacological properties of this compound includes its potential use as a drug precursor or active pharmaceutical ingredient. Its unique structure may offer therapeutic benefits in treating certain medical conditions.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 2-Methyl-3-oxobutan-2-yl 3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing biochemical reactions and cellular processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function. The precise molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
93827-97-5 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
(2-methyl-3-oxobutan-2-yl) 3,3-dimethylbutanoate |
InChI |
InChI=1S/C11H20O3/c1-8(12)11(5,6)14-9(13)7-10(2,3)4/h7H2,1-6H3 |
InChI-Schlüssel |
ITKPSMIORAOPOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)OC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




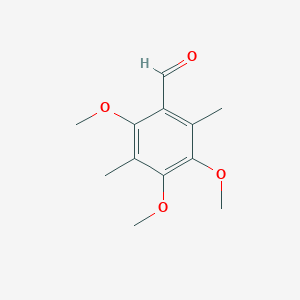
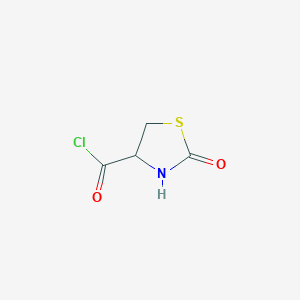
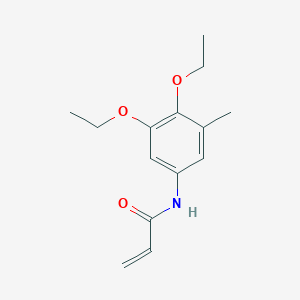
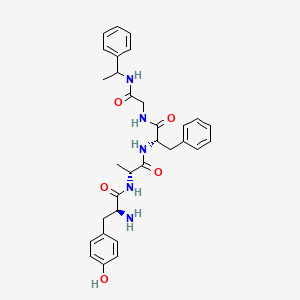

![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)

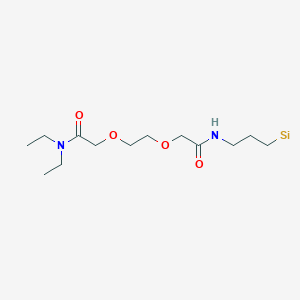
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
